Trans-2,3-Butylene carbonate Trans-2,3-Butylene carbonate
Brand Name: Vulcanchem
CAS No.: 51261-82-6
VCID: VC17161710
InChI: InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

Trans-2,3-Butylene carbonate

CAS No.: 51261-82-6

Cat. No.: VC17161710

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Trans-2,3-Butylene carbonate - 51261-82-6

Specification

CAS No. 51261-82-6
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one
Standard InChI InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1
Standard InChI Key LWLOKSXSAUHTJO-IMJSIDKUSA-N
Isomeric SMILES C[C@H]1[C@@H](OC(=O)O1)C
Canonical SMILES CC1C(OC(=O)O1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Trans-2,3-butylene carbonate, systematically named (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one, features a five-membered heterocyclic ring with two oxygen atoms and two methyl groups in a trans configuration. Its molecular formula, C₅H₈O₃, corresponds to a planar structure where the carbonate group bridges the 2 and 3 positions of the butylene chain. The compound exists as a racemic mixture of enantiomers due to its chiral centers at C4 and C5.

Table 1: Key Identifiers of Trans-2,3-Butylene Carbonate

PropertyValueSource
CAS Registry Number65941-76-6, 51261-82-6*
Molecular Weight116.11–116.12 g/mol
IUPAC Name(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one
Density1.082±0.06 g/cm³
Melting Point37–38 °C
Boiling Point49–51 °C (0.2 Torr)

Note: Two CAS numbers are reported, likely corresponding to distinct stereoisomers or registry entries .

Spectroscopic and Chromatographic Data

The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The trans configuration yields distinct coupling constants in 1H^1H-NMR, with methyl protons resonating as doublets due to vicinal coupling. IR spectra show characteristic carbonyl (C=O) stretches at ~1,800 cm⁻¹ and C-O-C vibrations near 1,250 cm⁻¹.

Synthesis and Industrial Production

Catalytic Carbonation of 2-Butene

The primary synthesis route involves the reaction of trans-2-butene with carbon dioxide under catalytic conditions. A representative method employs zinc oxide (ZnO) or magnesium oxide (MgO) catalysts at 120–150 °C and 20–50 bar CO₂ pressure:

*trans*-2-butene+CO2catalyst*trans*-2,3-butylene carbonate\text{*trans*-2-butene} + \text{CO}_2 \xrightarrow{\text{catalyst}} \text{*trans*-2,3-butylene carbonate}

This process achieves yields exceeding 70% with high stereoselectivity, avoiding the formation of cis-isomers.

Alternative Methods

  • Epoxide Carbonylation: Reacting trans-2,3-butylene oxide with CO₂ in the presence of quaternary ammonium salts.

  • Enzymatic Synthesis: Lipase-catalyzed transesterification of dimethyl carbonate with trans-2,3-butanediol, though less common due to scalability challenges.

Physicochemical Properties

Thermal Stability and Phase Behavior

Trans-2,3-butylene carbonate exhibits a melting point of 37–38 °C and a boiling point of 49–51 °C under reduced pressure (0.2 Torr) . Its moderate thermal stability (decomposition onset at ~200 °C) makes it suitable for high-temperature battery applications.

Table 2: Thermodynamic and Solvent Properties

PropertyValueSignificance
Dielectric Constant~65 (at 25 °C)Enhances lithium salt dissociation
Viscosity2.1 cP (at 25 °C)Lower than EC (4.1 cP), aiding ion mobility
Flash Point112 °CReduces flammability risks

Solvation Dynamics in Electrolytes

The compound’s Lewis basicity facilitates strong solvation of Li⁺ ions, lowering desolvation energy barriers during battery charging . Molecular dynamics simulations reveal that its trans configuration minimizes steric hindrance, enabling faster Li⁺ transport compared to cis-isomers .

Electrochemical Applications in Lithium-Ion Batteries

Solid Electrolyte Interphase (SEI) Formation

A landmark 1999 study by Chung et al. demonstrated that trans-2,3-butylene carbonate forms an SEI layer on graphite anodes with superior passivation properties . Key findings include:

  • Reduced Reactivity: The SEI inhibits solvent co-intercalation, preventing graphite exfoliation .

  • Composition: X-ray photoelectron spectroscopy (XPS) identified Li₂CO₃ and polycarbonates as dominant SEI components .

Table 3: Performance Comparison with Propylene Carbonate (PC)

ParameterTrans-2,3-BCPC
Initial Coulombic Efficiency89%45%
Cycle Life (500 cycles)92% capacity retention<50% capacity retention
SEI Thickness12 nm25 nm

Electrolyte Formulation Strategies

Blending trans-2,3-butylene carbonate with ethylene carbonate (EC) (3:7 v/v) achieves a balance between high ionic conductivity (8.4 mS/cm) and SEI stability . Additives like fluoroethylene carbonate (FEC) further enhance cycle life by suppressing gas generation.

Future Research Directions

  • High-Voltage Electrolytes: Investigating compatibility with nickel-rich cathodes (e.g., NMC811) above 4.5 V.

  • Solid-State Batteries: Evaluating its plasticizing effect in sulfide-based solid electrolytes.

  • Green Synthesis: Developing photocatalytic routes using CO₂ from industrial emissions.

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